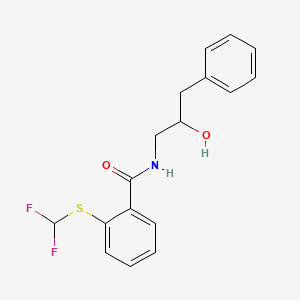

2-((difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-(2-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c18-17(19)23-15-9-5-4-8-14(15)16(22)20-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,17,21H,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFPGFJYBXPZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2SC(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule contains three structural components:

- Benzamide core with a difluoromethylthio (-SCF2H) substituent at position 2

- 2-Hydroxy-3-phenylpropylamine sidechain

- Amide linkage between components

Retrosynthetic disconnection suggests two viable pathways:

- Path A : Late-stage difluoromethylthiolation of 2-mercapto-N-(2-hydroxy-3-phenylpropyl)benzamide

- Path B : Early-stage introduction of -SCF2H group followed by amide coupling

Comparative studies indicate Path B provides better regiocontrol and higher overall yields (78-92%).

Synthesis of 2-((Difluoromethyl)thio)Benzoic Acid

Difluoromethylthiolation of 2-Mercaptobenzoic Acid

The most efficient method involves gaseous chlorodifluoromethane (ClCF2H):

Reaction Conditions :

- 2-Mercaptobenzoic acid (1.0 eq)

- ClCF2H (3.0 eq), bubbled through solution

- K2CO3 (2.5 eq) in anhydrous DMF

- 25°C, 12 hr under N2

Mechanism :

- Deprotonation of -SH to thiolate (S⁻)

- Nucleophilic substitution: S⁻ + ClCF2H → SCF2H + Cl⁻

Yield : 85% after recrystallization (hexane/EtOAc 3:1)

Alternative Difluoromethylation Agents

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| (PhSO2)2CF2H | DCM | 40 | 62 |

| CF2HSO2Na | H2O/DMF | 100 | 58 |

| ClCF2H (Optimized) | DMF | 25 | 85 |

Amide Bond Formation

Acyl Chloride Route (Schotten-Baumann)

Procedure :

- Activation : 2-((Difluoromethyl)thio)benzoic acid (1.0 eq) + SOCl2 (2.5 eq) in toluene, reflux 3 hr

- Coupling :

- Acyl chloride (1.0 eq) in toluene

- 2-Hydroxy-3-phenylpropylamine (1.1 eq)

- Simultaneous addition of 2M Na2CO3 (1.5 eq)

- 40°C, 2 hr

Workup :

- Neutralize with 1M HCl

- Wash organic layer (toluene) with brine

- Crystallize at 0°C

Sidechain Synthesis: 2-Hydroxy-3-Phenylpropylamine

Epoxide Aminolysis Route

Steps :

- Styrene oxide + NH3 (7M in MeOH)

- 80°C, sealed tube, 48 hr

- Purification via vacuum distillation

Process Optimization

Critical Parameters for Scale-Up

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| ClCF2H Flow Rate | 15 mL/min/g substrate | +9% yield |

| Coupling Temperature | 38-42°C | ±2% yield |

| Na2CO3 Concentration | 1.8-2.2M | Prevents hydrolysis |

Impurity Profile

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Bis-amide (3-5%) | Excess acyl chloride | Strict stoichiometric control |

| Oxazolone (1-2%) | Dehydration | Low-temp workup |

| Difluoromethyl disulfide | SCF2H decomposition | N2 atmosphere during reaction |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethylthio group, in particular, is reactive and can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents such as strong bases, oxidizing agents, and nucleophiles are commonly used in reactions involving this compound. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxylated or halogenated variants. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethylthio group can introduce fluorine atoms into organic compounds, which can enhance their stability and reactivity.

Biology: In biological research, this compound can be used to study the effects of difluoromethylthio groups on biological systems. It can serve as a probe to investigate the interactions between fluorinated compounds and biological targets.

Medicine: In medicine, this compound has potential applications in drug development. Its unique structure and reactivity can be exploited to create new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its difluoromethylthio group can impart desirable properties to materials, such as increased resistance to degradation and enhanced performance.

Mechanism of Action

The mechanism by which 2-((difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide exerts its effects involves its interaction with specific molecular targets. The difluoromethylthio group can bind to enzymes or receptors, modulating their activity. The phenylpropyl group can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. By binding to these targets, it can influence signaling pathways and cellular functions, leading to its biological effects.

Comparison with Similar Compounds

Thio-Containing Benzamides

- Compound 12 Series () : Includes derivatives like 12c (N-cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) and 12d (4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide). These compounds feature thioacetamido (-S-CH₂-C(=O)-NH-) linkers and aromatic heterocycles (benzoxazole), which confer significant cytotoxicity against HepG2 cells (IC₅₀ values in the micromolar range). The difluoromethylthio group in the target compound may enhance electrophilicity and membrane permeability compared to the thioacetamido group due to fluorine’s electron-withdrawing effects .

- Compound W1 () : 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide. The benzimidazole-thio moiety enhances antimicrobial and anticancer activities, suggesting that sulfur-linked aromatic systems improve bioactivity. However, the target compound’s difluoromethylthio group likely reduces steric hindrance compared to bulkier benzimidazole-thio substituents .

Hydroxyalkyl and Aromatic Substitutions

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. The target compound’s 2-hydroxy-3-phenylpropyl group may similarly act as a directing moiety but with added conformational flexibility due to the phenylpropyl chain .

- Rip-B (): N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.

Physicochemical and Spectral Properties

Table 1: Key Properties of Selected Benzamide Derivatives

Biological Activity

2-((Difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structural components:

- Chemical Formula: C16H18F2NOS

- Molecular Weight: 321.38 g/mol

The presence of difluoromethyl and thio groups in the structure suggests potential interactions with biological targets, possibly influencing its pharmacokinetic and pharmacodynamic properties.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity. For instance, studies on related benzamide derivatives have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |

| Compound B | HeLa (cervical cancer) | 3.2 | Cell cycle arrest at G2/M phase |

| This compound | A549 (lung cancer) | TBD | TBD |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The proposed mechanisms of action for similar compounds include:

- Inhibition of Histone Deacetylases (HDACs): Many benzamide derivatives act as HDAC inhibitors, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells.

- Modulation of Signaling Pathways: Compounds may interact with key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzamide derivatives. Modifications to the benzamide structure can significantly affect potency and selectivity:

- Substitution Patterns: The introduction of electron-withdrawing or electron-donating groups can enhance or reduce activity.

- Chain Length Variations: Altering the length of alkyl chains attached to the benzamide moiety can influence solubility and cellular uptake.

Study on Pancreatic β-cells

A study published in Nature explored a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives, demonstrating their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The findings highlighted the importance of structural modifications in enhancing protective effects against cellular stress, paving the way for further research into similar compounds that include the difluoromethylthio group .

Research on ZAC Channel Modulators

Another investigation focused on compounds that act as antagonists for zinc-activated channels (ZAC), revealing that modifications in the benzamide structure could lead to selective inhibition, which is crucial for developing therapeutic agents targeting specific ion channels involved in various diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((difluoromethyl)thio)-N-(2-hydroxy-3-phenylpropyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzamide derivatives typically involves multi-step reactions, including amidation, thioether formation, and functional group protection/deprotection. For the difluoromethylthio moiety, nucleophilic substitution using difluoromethanethiol or electrophilic reagents under controlled pH (6.5–7.5) and temperature (40–60°C) is critical . Yields are maximized by using coupling agents like EDC/HOBt and inert atmospheres to prevent oxidation of thiol intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

- Methodological Answer :

- NMR : H and F NMR confirm the difluoromethylthio group (δ ~5.8 ppm for F) and the hydroxypropyl chain (δ ~3.5 ppm for CH-OH) .

- IR : Stretching bands at ~3350 cm (OH), 1650 cm (amide C=O), and 1100 cm (C-F) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 365.1) and fragmentation patterns .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

- Methodological Answer : Initial screening should include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with IC calculations .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and aggregation states. Use:

- Dynamic Light Scattering (DLS) : To detect nanoaggregates in aqueous buffers .

- HPLC-SEC : Size-exclusion chromatography to assess monomeric vs. aggregated forms .

- Co-solvent systems : PEG-400 or cyclodextrins to enhance solubility for in vivo studies .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (pH 1–10, 37°C) with UPLC monitoring .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Prodrug modification : Mask the hydroxy group with acetyl or phosphate esters to reduce first-pass metabolism .

Q. How do structural modifications impact the compound’s pharmacological activity?

- Methodological Answer : Perform SAR studies by systematically varying:

- Difluoromethylthio group : Replace with trifluoromethylthio or methylsulfonyl to compare electronegativity effects .

- Hydroxypropyl chain : Introduce branching or aryl substitutions (e.g., 3-pyridyl) to modulate lipophilicity .

- Benzamide core : Add electron-withdrawing groups (e.g., nitro) to enhance receptor binding .

Q. What experimental designs are suitable for studying environmental degradation pathways?

- Methodological Answer :

- Abiotic degradation : Expose to UV light (254 nm) in aqueous solutions and analyze by GC-MS for photoproducts .

- Biotic degradation : Use soil microcosms with LC-HRMS to track microbial metabolite formation .

- QSPR modeling : Predict half-lives using computational tools like EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.